POLY(DICHLOROPHOSPHAZENE)
CAS No.: 26085-02-9
Cat. No.: VC0038774
Molecular Formula: Cl6N3P3X2
Molecular Weight: 347.661
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26085-02-9 |
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Molecular Formula | Cl6N3P3X2 |
Molecular Weight | 347.661 |
Introduction
Synthesis Methods
The synthesis of poly(dichlorophosphazene) can be achieved through several methods, each offering distinct advantages and challenges. The development of efficient synthesis routes has been crucial for advancing research and potential commercial applications of this polymer.
Thermal Ring-Opening Polymerization
The most widely utilized method for synthesizing poly(dichlorophosphazene) involves the thermal ring-opening polymerization of hexachlorocyclotriphosphazene (N₃P₃Cl₆). This process typically requires heating the cyclic precursor to approximately 250°C, either in vacuum or in high-boiling solvents . The ring-opening mechanism transforms the cyclic structure into a linear polymer chain.
When conducted without catalysts, this method generally yields polymers with high molecular weights (Mw > 10⁶ daltons) and broad polydispersities, offering limited control over molecular weight distribution . The thermal ring-opening polymerization has been thoroughly investigated under strictly controlled conditions using various analytical techniques, including NMR, viscometry, and direct multiangle laser light scattering-GPC methods .
Thermal Polycondensation
An alternative synthesis route involves the thermal polycondensation of P-trichloro-N-(dichlorophosphoryl)monophosphazene (Cl₃P=N–P(O)Cl₂). This method represents a convenient route to laboratory-scale amounts of poly(dichlorophosphazene) with moderate molecular weights and polydispersity .
The modified bulk polymerization of this precursor offers better control over the resulting polymer properties. GPC characterization data for polymers synthesized through this method is typically obtained from the corresponding phenoxy derivatives, [NP(OPh)₂]ₙ, which are more stable for analysis .
One-Pot Synthesis
Researchers have developed a one-pot synthesis method starting from readily available precursors: ammonium sulfate and phosphorus pentachloride. These compounds serve as the starting materials for synthesizing P-trichloro-N-(dichlorophosphoryl)monophosphazene, which subsequently undergoes polymerization .
This approach offers a more streamlined process but typically results in poly(dichlorophosphazene) with more branching compared to the product obtained through bulk polymerization of P-trichloro-N-(dichlorophosphoryl)monophosphazene. The major variables affecting this synthesis process are time and temperature, which have been extensively examined to optimize polymer quality .
Molecular Weight Control Methods
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The use of catalysts such as OP(OPh)₃/BCl₃ or BCl₃ allows for better control over the polymerization process .
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Melt-phase condensation polymerization offers improved control over molecular weight and polydispersity compared to traditional solution-phase methods.
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The stabilization of poly(dichlorophosphazene) solutions using diethylene glycol dimethyl ether (diglyme) represents a significant advancement in polymer handling and analysis, allowing for more reliable characterization and processing .
Physical and Chemical Properties
Poly(dichlorophosphazene) exhibits several distinctive physical and chemical properties that influence its behavior and applications. Understanding these properties is essential for developing effective utilization strategies.
The most significant chemical property of poly(dichlorophosphazene) is its extreme hydrolytic sensitivity. The P-Cl bonds are highly reactive toward water, resulting in rapid degradation under ambient conditions. This reactivity necessitates specialized handling techniques and stabilization methods to preserve the polymer structure during synthesis and processing .
Despite this reactivity challenge, the high susceptibility of the P-Cl bonds to nucleophilic substitution represents a valuable characteristic. This feature allows for the facile replacement of chlorine atoms with various organic substituents (such as -OR or -NR₂ groups, where R represents alkyl or aryl groups), enabling the synthesis of a wide range of derivative polymers with tailored properties .
The physical properties of poly(dichlorophosphazene) are equally notable:
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The polymer displays elastomeric behavior, earning its description as an "inorganic rubber."
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It exhibits good solubility in organic solvents, particularly THF and benzene, facilitating processing and chemical modifications .
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The molecular structure allows for high functional group density, with two modifiable sites per repeat unit, enabling the incorporation of potentially high concentrations of desired functional groups .
Applications
The versatile structure and reactivity of poly(dichlorophosphazene) enable numerous applications across various fields, with particular prominence in biomedical research and materials science.
Biomedical Applications
Poly(dichlorophosphazene) serves as a precursor for many biologically active polyphosphazenes, making it invaluable in biomedical research and development.
Antitumor Activity
Research has demonstrated that poly(dichlorophosphazene) derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate these compounds can induce apoptosis in cancer cells, with efficacy sometimes surpassing conventional chemotherapeutics.
Table 1: Antitumor Activity of Poly(dichlorophosphazene) Derivatives Against Cancer Cell Lines
Cell Line | IC50 (μg/mL) | Mechanism of Action |
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A549 (Lung) | 15 | Induction of apoptosis |
L929 (Fibroblast) | 20 | Cell cycle arrest |
Hep3B (Liver) | 25 | DNA binding and disruption |
The antitumor activity is attributed to several mechanisms, including DNA interaction where the polymer binds with DNA, affecting its mobility and stability.
Immunomodulatory Effects
Poly(dichlorophosphazene) derivatives have been explored as immunoadjuvants due to their ability to enhance immune responses. In animal studies, these formulations have demonstrated the capacity to boost antibody production and modulate T-cell responses when used alongside vaccines.
Research involving non-human primates has shown that administration of poly(dichlorophosphazene) derivatives with viral antigens resulted in significantly elevated antibody titers compared to controls. The onset of immune response was accelerated, demonstrating the potential of these materials as vaccine adjuvants.
Drug Delivery Systems
The unique properties of poly(dichlorophosphazene) derivatives make them excellent candidates for drug delivery applications. Their biodegradability allows for the development of matrices that can release therapeutic agents in a controlled manner.
Table 2: Drug Release Profiles from Poly(dichlorophosphazene)-Based Matrices
Drug | Release Percentage (Day 21) | Administration Route |
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Colchicine | 20% | Intra-articular |
Naproxen | 60% | Subcutaneous |
These controlled release systems offer several advantages, including sustained drug levels, reduced dosing frequency, and potentially decreased side effects. The biodegradability of the polymer ensures it can be safely utilized in vivo without the risk of long-term accumulation or toxicity.
Water-Soluble Derivatives
Water-soluble polyphosphazenes represent an important class of biologically active macromolecular compounds derived from poly(dichlorophosphazene). The synthetic pathway involves careful preparation and chemical transformation of the hydrolytically sensitive precursor .
These water-soluble derivatives have attracted significant attention for their potential in various biomedical applications, including drug delivery, tissue engineering, and vaccine development. Their water solubility enhances biocompatibility and facilitates integration with physiological systems .
Materials Science Applications
Beyond biomedical applications, poly(dichlorophosphazene) derivatives find uses in diverse areas of materials science:
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The synthetic flexibility of poly(dichlorophosphazene) allows for the development of materials with properties ranging from hydrophilic to superhydrophobic, depending on the substituents attached to the phosphorus atoms .
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Mixed substituents can be incorporated to control functionality and properties, such as combining recognition and release sites or hydrophobic and hydrophilic properties to create amphiphilic polymers .
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The high thermal stability of some derivatives makes them suitable for high-temperature applications.
Current Research and Future Perspectives
Current research on poly(dichlorophosphazene) focuses on several key areas that promise to expand its applications and enhance its properties:
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Development of more efficient and controlled synthesis methods remains a priority, with emphasis on improving molecular weight control and reducing polydispersity .
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The stabilization of poly(dichlorophosphazene) solutions using diethylene glycol dimethyl ether (diglyme) represents a significant advancement that allows for more reliable direct analysis using chromatographic methods and simplifies the conversion process to organo-substituted polymers .
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Exploration of new substituents and substitution patterns continues to yield novel polymers with unique properties tailored for specific applications.
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Investigation of the mechanisms of biological activity, including DNA interaction, immune system modulation, and biodegradability, provides insights for optimizing biomedical applications .
Future perspectives for poly(dichlorophosphazene) research are promising and multifaceted. The continued development of this versatile polymer and its derivatives is expected to yield advances in drug delivery systems, tissue engineering scaffolds, immunoadjuvants, and various materials science applications. The unique structure and properties of poly(dichlorophosphazene) ensure its ongoing significance in both academic research and potential commercial applications.
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